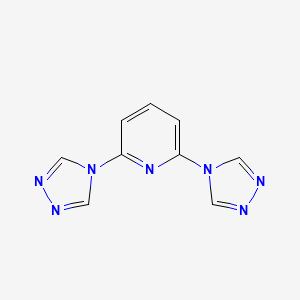
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .
化学反応の分析
Types of Reactions
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.
Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.
Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
科学的研究の応用
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.
2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.
Uniqueness
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .
特性
CAS番号 |
856849-59-7 |
|---|---|
分子式 |
C9H7N7 |
分子量 |
213.20 g/mol |
IUPAC名 |
2,6-bis(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |
InChIキー |
COCYNXXKOTVJJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















